1-Chloro-2-(chlorodifluoromethyl)benzene

Description

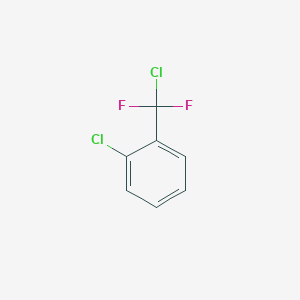

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQDPUGIJTUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212132 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62927-58-6 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Chloro-2-(chlorodifluoromethyl)benzene

[1]

Executive Summary

This compound (CAS: 115345-92-1) is a disubstituted aromatic intermediate characterized by the presence of an ortho-chloro substituent and a chlorodifluoromethyl (

Chemical Identity & Structural Analysis

The steric bulk of the ortho-chlorine atom forces the chlorodifluoromethyl group to adopt a conformation that minimizes repulsive interactions, often twisting out of the aromatic plane. This conformation influences its reactivity in nucleophilic substitutions and radical coupling reactions.

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Registry Number | 115345-92-1 |

| Molecular Formula | |

| SMILES | FC(F)(Cl)c1ccccc1Cl |

| InChI Key | FCGQDPUGIJTUNJ-UHFFFAOYSA-N |

| Molecular Weight | 197.01 g/mol |

Physicochemical Profile

The following data represents a synthesis of experimental and high-confidence predicted values derived from structure-property relationship (SPR) models.

Table 1: Physical Properties

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Standard Temperature & Pressure (STP) |

| Boiling Point | 197.2 ± 35.0 °C | Predicted (760 Torr) [1, 2] |

| Density | 1.398 ± 0.06 g/cm³ | Predicted @ 20°C [1] |

| Refractive Index | ~1.48 - 1.50 | Estimated based on congeners |

| Flash Point | > 75 °C | Estimated (Class IIIA Combustible) |

| Vapor Pressure | ~0.3 mmHg | @ 25°C (Predicted) |

Table 2: Solubility & Lipophilicity

| Property | Value | Significance |

| LogP (Octanol/Water) | 3.82 ± 0.5 | Highly Lipophilic; indicates high membrane permeability potential. |

| Water Solubility | Insoluble | Requires organic co-solvents (DCM, THF, Toluene). |

| Solubility Profile | Soluble | Miscible with chlorinated solvents, ethers, and hydrocarbons. |

Synthetic Routes & Process Chemistry

The synthesis of this compound typically follows a Radical Chlorination – Halogen Exchange (Swarts) sequence. This pathway is preferred for industrial scalability over direct radical fluoroalkylation due to reagent cost.

Route A: The "Side-Chain Transformation" Pathway

-

Radical Chlorination: o-Chlorotoluene is exhaustively chlorinated under UV irradiation or radical initiation (AIBN) to yield o-chlorobenzotrichloride.

-

Fluorination (Halogen Exchange): The trichloromethyl intermediate is treated with a fluorinating agent (e.g.,

or anhydrous

Visualization: Synthetic Workflow

Caption: Figure 1. Stepwise synthesis via radical chlorination followed by nucleophilic fluorination.

Reactivity & Functionalization

The

Key Reaction Pathways

-

Radical Difluoromethylation: Under photoredox conditions or using radical initiators (e.g., AIBN,

), the C-Cl bond undergoes homolysis to generate a benzylic -

Hydrolysis to Benzoic Acids: While resistant to mild hydrolysis, harsh acidic conditions (conc.

) can hydrolyze the -

Cross-Coupling: Palladium-catalyzed coupling can occur at the aromatic C-Cl position (Suzuki/Buchwald-Hartwig) if the catalyst system is tuned to prefer the aryl chloride over the benzylic chloride.

Handling, Safety & Stability

Signal Word: WARNING (Based on congener profile)

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H411: Toxic to aquatic life with long-lasting effects.

Storage & Stability Protocol

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The benzylic C-Cl bond is moisture-sensitive over long periods, potentially liberating HCl and HF.

-

Temperature: Refrigerate (2–8°C) to prevent slow decomposition.

-

Incompatibility: Avoid strong bases, oxidizing agents, and reactive metals (Mg, Li) which may induce uncontrolled defluorination or coupling.

References

-

ChemicalBook. (2025).[4] this compound Properties and MSDS. Retrieved from

-

BenchChem. (2025). This compound Technical Data. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chlorobenzotrifluoride Derivatives. Retrieved from

-

PubChem. (2025).[3][5] Compound Summary: Chlorodifluoromethyl derivatives. National Library of Medicine. Retrieved from

Sources

- 1. This compound | 115345-92-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Chloro-2-(chlorophenylmethyl)benzene | C13H10Cl2 | CID 42062 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential degradation products of 1-Chloro-2-(chlorodifluoromethyl)benzene

An In-depth Technical Guide to the Potential Degradation Products of 1-Chloro-2-(chlorodifluoromethyl)benzene

Introduction: Characterizing a Novel Benzene Derivative

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom and a chlorodifluoromethyl group at adjacent positions. The unique combination of a stable aromatic ring, a reactive benzylic chlorine, and a robust difluoromethyl moiety imparts specific chemical properties that dictate its behavior under various environmental and laboratory conditions. Understanding the potential degradation pathways of this molecule is critical for researchers in environmental science, toxicology, and drug development, as the resulting products may possess distinct physical, chemical, and biological properties compared to the parent compound.

This guide provides a comprehensive technical overview of the scientifically plausible degradation products of this compound. As a Senior Application Scientist, the narrative herein is built upon foundational chemical principles and substantiated by established methodologies for analogous compounds. We will explore four primary degradation routes: hydrolysis, reductive dechlorination, oxidation, and photolysis. For each pathway, we will elucidate the underlying chemical mechanisms, identify probable degradation products, and provide detailed, field-proven experimental protocols for their investigation.

I. Postulated Degradation Pathways and Products

The degradation of this compound is governed by the reactivity of its two key functional groups: the chloro-substituted benzene ring and the chlorodifluoromethyl side chain. The following pathways are inferred from the known chemistry of similar halogenated aromatic compounds.

A. Hydrolytic Degradation

The chlorodifluoromethyl group is susceptible to hydrolysis, particularly the carbon-chlorine bond, which is generally more labile than the carbon-fluorine bonds. This process is often pH and temperature-dependent.

Mechanism: The initial step is likely the nucleophilic substitution of the chlorine atom in the -CF2Cl group by a hydroxide ion or water molecule, forming a highly unstable α-fluoroalcohol intermediate. This intermediate would rapidly eliminate hydrogen fluoride (HF) to form an acyl fluoride, which is then readily hydrolyzed to a carboxylic acid.

Potential Products:

-

2-Chloro-difluorobenzaldehyde: Formed via a two-step hydrolysis of the chlorodifluoromethyl group.

-

2-Chlorobenzoic acid: Resulting from the complete hydrolysis of the side chain, where both fluorine atoms and the chlorine atom are replaced.

B. Reductive Dechlorination

Reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds, particularly under anaerobic conditions or in the presence of strong reducing agents.[1][2] This process can target the chlorine atom on the aromatic ring.

Mechanism: The reaction involves the transfer of electrons to the chlorinated aromatic ring, often mediated by a catalyst such as palladium on iron (Pd/Fe).[3][4] This leads to the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom.

Potential Product:

-

(Chlorodifluoromethyl)benzene: The direct product of removing the chlorine atom from the benzene ring.

C. Oxidative Degradation

Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can initiate the degradation of this compound.[5] These radicals are powerful, non-selective oxidizing agents.[6][7]

Mechanism: The hydroxyl radical can attack the aromatic ring in several ways. Addition to the ring forms a chlorohydroxycyclohexadienyl radical, which can then undergo further reactions.[6] This can lead to the formation of phenolic compounds or, through more extensive oxidation, ring cleavage.

Potential Products:

-

Chlorinated Phenols: e.g., 2-Chloro-6-(chlorodifluoromethyl)phenol, 3-Chloro-2-(chlorodifluoromethyl)phenol, etc.

-

Ring-Opened Products: Various aliphatic acids and smaller organic molecules resulting from the breakdown of the benzene ring.

D. Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce photochemical degradation. The energy from UV light can be sufficient to break the carbon-halogen bonds.[8]

Mechanism: Photolysis can proceed via direct absorption of UV light by the molecule, leading to the homolytic cleavage of a C-Cl bond to form a radical species.[9][10] In the presence of a hydrogen-donating solvent, this can result in reductive dechlorination.

Potential Products:

-

(Chlorodifluoromethyl)benzene: Similar to the reductive dechlorination pathway.

-

Isomerized Products: Photolysis can sometimes lead to the formation of valence-bond isomers.[8]

Visualization of Degradation Pathways

The following diagram illustrates the potential transformation of this compound through the primary degradation pathways discussed.

Caption: Potential degradation pathways of this compound.

II. Experimental Protocols for Degradation Studies

To empirically validate the proposed degradation pathways, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating necessary controls.

A. Protocol 1: Hydrolysis Stability Study

This protocol assesses the stability of the target compound under various pH conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

pH 4.0, 7.0, and 9.0 buffer solutions

-

Type I ultrapure water

-

20 mL amber glass vials with PTFE-lined caps

-

Thermostatic incubator/oven

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Reaction Setup: For each pH condition (4, 7, 9), aliquot 10 mL of the respective buffer solution into three separate 20 mL vials (for triplicate analysis).

-

Spiking: Spike each vial with the stock solution to achieve a final concentration of 10 µg/mL. Ensure the volume of acetonitrile is less than 1% of the total volume to minimize co-solvent effects.

-

Controls: Prepare two sets of controls for each pH:

-

Time Zero (T0) Control: Spike vials and immediately quench the reaction by adding an equal volume of a suitable organic solvent (e.g., dichloromethane) and store at 4°C until analysis.

-

Sterile Control: Prepare a set of vials as in step 3, but autoclave the buffer solution beforehand to ensure no microbial degradation occurs.

-

-

Incubation: Place the experimental vials in a thermostatic incubator set at a controlled temperature (e.g., 50°C) to accelerate potential degradation.

-

Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw one vial from each pH set.

-

Sample Preparation for Analysis: Extract the contents of the vial using liquid-liquid extraction (LLE) with dichloromethane. Concentrate the organic phase under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

Analysis: Analyze the samples using the analytical methods described in Section III.

B. Protocol 2: Reductive Dechlorination Study

This protocol simulates anaerobic conditions to assess reductive dechlorination.

Materials:

-

This compound

-

Zero-valent iron (ZVI) filings, acid-washed

-

Deoxygenated ultrapure water (purged with N2 for at least 30 minutes)

-

Anaerobic chamber or glove box

-

Serum bottles with butyl rubber stoppers and aluminum crimps

Procedure:

-

Setup (inside an anaerobic chamber): Add 1.0 g of ZVI to 100 mL serum bottles.

-

Reaction Medium: Add 50 mL of deoxygenated water to each bottle.

-

Spiking: Spike the bottles with a methanolic stock solution of the target compound to a final concentration of 10 µg/mL.

-

Controls:

-

T0 Control: Prepare as above, but immediately extract for analysis.

-

No ZVI Control: Prepare a set of bottles without ZVI to assess degradation in the absence of the reducing agent.

-

-

Incubation: Crimp seal the bottles and place them on a shaker at room temperature in the dark.

-

Sampling: At specified time intervals, sacrifice a bottle from each set.

-

Analysis: Analyze both the aqueous phase (for polar products) and the headspace (for volatile products) or perform a full extraction of the contents for analysis.

C. Protocol 3: Oxidative Degradation via Fenton Reaction

This protocol uses a Fenton system to generate hydroxyl radicals.

Materials:

-

This compound

-

Iron(II) sulfate heptahydrate (FeSO4·7H2O)

-

30% Hydrogen peroxide (H2O2) solution

-

Sulfuric acid (for pH adjustment)

-

Sodium sulfite (to quench the reaction)

-

Glass beaker and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL beaker, prepare 100 mL of an aqueous solution of this compound (10 µg/mL). Adjust the pH to ~3.0 with sulfuric acid.

-

Initiation: Add FeSO4 to a final concentration of 10 mg/L. Begin stirring and then add H2O2 to a final concentration of 50 mg/L.

-

Controls:

-

No H2O2 Control: Run the reaction with only FeSO4.

-

No FeSO4 Control: Run the reaction with only H2O2.

-

-

Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by adding a small amount of sodium sulfite.

-

Analysis: Prepare the quenched samples for analysis by LLE or SPE.

D. Protocol 4: Photolytic Degradation Study

This protocol investigates degradation under UV irradiation.

Materials:

-

This compound

-

Quartz reaction vessel

-

UV photoreactor (e.g., with a 254 nm mercury lamp)

-

Solvent (e.g., acetonitrile/water mixture or a hydrogen-donating solvent like isopropanol)

Procedure:

-

Solution Preparation: Prepare a solution of the target compound (10 µg/mL) in the chosen solvent system and place it in the quartz vessel.

-

Irradiation: Place the vessel in the photoreactor and turn on the UV lamp.

-

Controls:

-

Dark Control: Prepare an identical solution and wrap the vessel in aluminum foil to protect it from light. Keep it under the same temperature conditions.

-

T0 Control: Sample the solution immediately before starting the irradiation.

-

-

Sampling: Withdraw aliquots from the irradiated and dark control vessels at set time intervals.

-

Analysis: Analyze the samples directly or after appropriate dilution.

III. Analytical Methodologies

A robust analytical workflow is essential for the accurate identification and quantification of potential degradation products. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.

A. Sample Preparation

-

Liquid-Liquid Extraction (LLE): For extracting non-polar to semi-polar analytes (parent compound, reductively dechlorinated products) from aqueous matrices into an organic solvent like dichloromethane or hexane.

-

Solid-Phase Extraction (SPE): For extracting more polar analytes (phenols, carboxylic acids) from aqueous matrices. A polymeric reversed-phase sorbent is often a good starting point.

B. Instrumental Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Target Analytes | Parent compound, (chlorodifluoromethyl)benzene, and other volatile/semi-volatile products. | 2-Chlorobenzoic acid, chlorinated phenols, and other polar, non-volatile products.[11][12][13] |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent). | 150 mm x 4.6 mm, 5 µm particle size C18 column. |

| Mobile Phase / Oven Program | Temperature programming: e.g., start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min. | Isocratic or gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid).[14] |

| Detector | Mass Spectrometer (MS) operated in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification). | Diode Array Detector (DAD) for initial screening and a Mass Spectrometer (MS) for definitive identification. |

| Internal Standard | A deuterated analog or a structurally similar compound not expected to be present in the samples.[15] | A stable isotope-labeled version of a target analyte or a structurally similar acid/phenol. |

Visualization of Experimental Workflow

The following diagram outlines the general workflow for conducting degradation studies and analyzing the resulting samples.

Caption: General experimental and analytical workflow for degradation studies.

IV. Conclusion

The degradation of this compound can proceed through multiple pathways, including hydrolysis, reductive dechlorination, oxidation, and photolysis. The primary transformation products are likely to include 2-chlorobenzoic acid, (chlorodifluoromethyl)benzene, and various chlorinated phenolic compounds, with the potential for complete mineralization under aggressive oxidative conditions. The specific products and their formation rates will be highly dependent on the prevailing environmental conditions such as pH, redox potential, presence of reactive species, and light exposure. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to systematically investigate these degradation pathways, identify novel products, and quantify their formation kinetics. Such studies are indispensable for a complete risk assessment and environmental fate analysis of this and other related halogenated compounds.

References

-

Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

-

Title: Kinetic Analysis of Catalytic Reductive Dechlorination of Chlorobenzene in Aqueous Solutions Source: Scientific.Net URL: [Link]

-

Title: Reductive Dehalogenation of Chlorobenzene Congeners in Cell Extracts of Dehalococcoides sp. Strain CBDB1 Source: PMC (PubMed Central) URL: [Link]

-

Title: Photochemistry of Halogenated benzene derivatives. part V. Photolytic reductive Dechlorination and Isome Source: ResearchGate URL: [Link]

-

Title: ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent URL: [Link]

-

Title: Reductive Dechlorination of Toxic Chlorocarbons Source: UKnowledge URL: [Link]

-

Title: Identification of a Chlorobenzene Reductive Dehalogenase in Dehalococcoides sp. Strain CBDB1 Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

-

Title: Kinetic Analysis of Catalytic Reductive Dechlorination of Chlorobenzene in Aqueous Solutions Source: ResearchGate URL: [Link]

-

Title: Photochemistry of halogenated benzene derivatives. Part 2. Photoreactions of α-substituted p-chlorotoluenes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Source: HELIX Chromatography URL: [Link]

-

Title: Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification Source: PMC (PubMed Central) URL: [Link]

-

Title: Photochemistry of Halogenated Benzene Derivatives. Part 2.' Photoreactions of a-Substituted p-Chlorotoluenes Source: RSC Publishing URL: [Link]

-

Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography Source: PubMed Central URL: [Link]

-

Title: Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR Source: LECO Corporation URL: [Link]

-

Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]

-

Title: spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof Source: Agilent URL: [Link]

-

Title: Reactivity of the hydroxyl radical in aqueous solutions Source: NIST Technical Series Publications URL: [Link]

-

Title: NMR and GC/MS analysis of industrial chloroparaffin mixtures Source: PMC (PubMed Central) URL: [Link]

-

Title: Oxidation of chlorobenzene with Fenton's reagent Source: Environmental Science & Technology URL: [Link]

-

Title: halogenation of benzene and methylbenzene Source: Chemguide URL: [Link]

-

Title: Hydroxyl Radicals Reactivity Source: Hydrogen Link URL: [Link]

-

Title: Halogenation of Benzene Source: University of Calgary URL: [Link]

-

Title: Give the reaction of hydroxyl group with chlorobenzene. Source: Allen URL: [Link]

Sources

- 1. Reductive Dehalogenation of Chlorobenzene Congeners in Cell Extracts of Dehalococcoides sp. Strain CBDB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Kinetic Analysis of Catalytic Reductive Dechlorination of Chlorobenzene in Aqueous Solutions | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyl Radicals Reactivity | Hydrogen Link [hydrogenlink.com]

- 6. ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Photochemistry of halogenated benzene derivatives. Part 2. Photoreactions of α-substituted p-chlorotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Photochemistry of halogenated benzene derivatives. Part 2. Photoreactions of α-substituted p-chlorotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. helixchrom.com [helixchrom.com]

- 12. agilent.com [agilent.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Utility of 1-Chloro-2-(chlorodifluoromethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic candidates.[1][2] Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Among the diverse array of fluorinated motifs, the chlorodifluoromethyl (-CF2Cl) group has emerged as a versatile functional handle, offering a unique combination of steric and electronic properties that can be strategically exploited by medicinal chemists. This application note provides a comprehensive overview of 1-Chloro-2-(chlorodifluoromethyl)benzene as a key building block in medicinal chemistry, detailing its physicochemical properties, synthetic reactivity, and providing step-by-step protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Strategic Advantages of the Chlorodifluoromethyl Motif

The this compound scaffold presents a unique combination of a reactive chlorine atom on the aromatic ring and a synthetically versatile chlorodifluoromethyl group. This dual functionality opens up a wide range of possibilities for molecular elaboration.

The chlorodifluoromethyl group serves as a valuable bioisostere for other functional groups, such as a hydroxyl or thiol group, and can modulate the acidity of neighboring C-H bonds.[1] Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the lipophilicity of the -CF2Cl group can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 1: Comparison of Physicochemical Properties of Related Benzene Derivatives

| Compound | Molecular Weight ( g/mol ) | Calculated logP |

| 1-Chloro-2-methylbenzene | 126.58 | 3.13 |

| 1-Chloro-2-(trifluoromethyl)benzene | 180.55 | 3.50[4] |

| This compound | 197.00 | ~3.8 (Estimated) |

Note: The logP value for this compound is an estimation based on the values of related compounds.

Synthetic Transformations and Protocols

This compound is a versatile substrate for a variety of synthetic transformations, primarily leveraging the reactivity of the aryl chloride and the chlorodifluoromethyl group. The electron-withdrawing nature of the -CF2Cl group can influence the reactivity of the aromatic ring in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis.[5] this compound can participate in several of these key transformations.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl chloride of the building block and an organoboron reagent.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates. For electron-deficient aryl chlorides, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition to the Pd(0) center, which is often the rate-limiting step.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne, a valuable transformation for accessing functionalized alkynes.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the copper(I) salt (0.05-0.1 equiv).

-

Add the anhydrous solvent and the base via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: The Sonogashira reaction is a well-established and reliable method. The use of a copper co-catalyst is crucial for the activation of the alkyne. The reaction is typically run under mild conditions, which helps to preserve sensitive functional groups.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the introduction of a wide range of amine functionalities onto the aromatic ring.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

-

Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (1.5-2.0 equiv).

-

Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Expertise and Experience: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst-ligand system. The choice of ligand is crucial for achieving high yields and preventing side reactions. For challenging substrates, the use of specialized, bulky electron-rich ligands is often necessary.

Transformations of the Chlorodifluoromethyl Group

The chlorodifluoromethyl group itself is a versatile functional handle that can be transformed into other valuable moieties.

Caption: Synthetic transformations of the chlorodifluoromethyl group.

Protocol 4: Reduction to the Difluoromethyl Group

The reduction of the chlorodifluoromethyl group to a difluoromethyl group (-CF2H) is a valuable transformation, as the -CF2H group is a well-regarded bioisostere for hydroxyl and thiol groups.[1]

Materials:

-

Aryl-CF2Cl compound (synthesized from this compound)

-

Reducing agent (e.g., Zinc dust, Tributyltin hydride)

-

Proton source (e.g., Acetic acid, Ammonium chloride)

-

Solvent (e.g., Ethanol, THF)

Procedure:

-

To a solution of the Aryl-CF2Cl compound (1.0 equiv) in the chosen solvent, add the reducing agent (e.g., Zinc dust, 5-10 equiv).

-

Add the proton source (e.g., acetic acid) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by 19F NMR or GC-MS until the starting material is consumed.

-

Filter the reaction mixture to remove the excess reducing agent.

-

Quench the filtrate with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

-

Purify by column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity allows for the strategic introduction of diverse functionalities through well-established synthetic methodologies. The presence of the chlorodifluoromethyl group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize this building block in their drug discovery and development programs, ultimately contributing to the design of novel and more effective therapeutics.

References

-

Feng, Z., Min, Q. Q., Fu, X. P., An, L., & Zhang, X. (2017). Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. Nature chemistry, 9(9), 918–923. [Link]

- Li, C., et al. (2024). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis.

- Gieshoff, T., et al. (2021). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.

- Grygorenko, O. O., & Zozulya, O. S. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

- de la Cruz, J. N., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.

- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry.

- Wang, X., et al. (2022). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.

- Reed, E. V., & Miller, S. J. (2019). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society.

- Ibrar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

-

ResearchGate. (n.d.). Scheme 3: Synthesis of compound 2 via a stepwise fluorination approach.... Retrieved from [Link]

- Cole, A. J., et al. (2024).

- Soloshonok, V. A., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters.

- Zozulya, O. S., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.

- Lee, S. H., & Denmark, S. E. (2007). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry.

- de la Cruz, J. N., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.

-

PrepChem. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

- del Pozo, J., et al. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.

- Zhang, P., et al. (2023).

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Derivatization of 1-Chloro-2-(chlorodifluoromethyl)benzene

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, the gem-difluoromethylene (

1-Chloro-2-(chlorodifluoromethyl)benzene serves as a unique "Janus" scaffold. It possesses two distinct orthogonal reactive handles:

-

The Aryl Chloride (Ar-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build the aromatic core.

-

The Chlorodifluoromethyl Group (

): A latent radical precursor that acts as a "linchpin" for installing alkyl chains via radical difluoroalkylation.

Critical Technical Insight: Unlike non-fluorinated benzyl chlorides, the

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 115345-92-1 |

| Molecular Formula | |

| Molecular Weight | 197.01 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | ~197°C |

| Key Reactivity | Electrophilic Radical Precursor ( |

Part 2: Reaction Divergence & Logic

The derivatization strategy depends on the target chemotype. The workflow below illustrates the orthogonal access to Gem-Difluoroalkanes (Path A) and Biaryl Scaffolds (Path B).

Figure 1: Divergent synthesis pathways. Path A and B utilize the radical nature of the

Part 3: Detailed Experimental Protocols

Protocol 1: Radical Difluoroalkylation (The "Novelty Engine")

Objective: To synthesize complex gem-difluoro alkylated compounds by coupling the scaffold with alkenes (styrenes, silyl enol ethers, or acrylates).

Mechanism: Visible-light photoredox catalysis generates the electrophilic

Reagents & Equipment:

-

Catalyst:

(1.0 mol%) or -

Light Source: Blue LED (440–460 nm), approx. 24-40W.

-

Solvent: Acetonitrile (MeCN) or DMF (degassed).

-

Additives: Hantzsch Ester (as reductant/H-source if reductive addition is desired) or mild base.

Step-by-Step Procedure:

-

Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene substrate (1.5 - 2.0 equiv), and

(0.01 equiv). -

Degassing: Dissolve components in anhydrous MeCN (0.1 M concentration). Seal the vial with a septum and sparge with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (maintain <35°C using a fan if necessary) for 12–24 hours.

-

Monitoring: Monitor consumption of the starting material by

NMR. The starting material signal (typically around -45 to -50 ppm for -

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Author's Note: This protocol is superior to traditional atom-transfer radical addition (ATRA) because it avoids toxic tin reagents and high temperatures.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the aromatic ring without degrading the

Reagents:

-

Catalyst System:

(2 mol%) + SPhos or XPhos (4 mol%).-

Why SPhos? It facilitates the oxidative addition of aryl chlorides and creates a bulky active species that disfavors interaction with the sterically crowded ortho-

group.

-

-

Base:

(2.0 equiv) or -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Charge: Add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

, SPhos, and Base to a reaction tube. -

Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent: Add degassed solvent.

-

Reaction: Heat to 80°C for 4–8 hours.

-

Caution: Do not exceed 100°C to prevent potential defluorination or hydrolysis of the

group.

-

-

Workup: Filter through a pad of Celite. Extract with DCM.

-

Validation: Check

NMR to ensure the

Protocol 3: Synthesis of Difluoromethyl Bioisosteres ( )

Objective: To convert the chlorodifluoromethyl group into a difluoromethyl group (a lipophilic H-bond donor).

Method: Silyl-Radical Mediated Reduction.

-

Reagents: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) and AIBN (0.1 equiv) or a Photoredox catalyst + Hantzsch Ester.

-

Conditions: Reflux in Benzene/Toluene (for thermal) or Blue LED/MeCN (for photoredox).

-

Mechanism: The silyl radical abstracts the Cl atom from

to form the -

Outcome: Yields 1-Chloro-2-(difluoromethyl)benzene, a high-value intermediate for further coupling.

Part 4: Safety & Handling (E-E-A-T)

-

Hydrolysis Risk: While fluorinated, the benzylic C-Cl bond can slowly hydrolyze in the presence of moisture and Lewis acids, potentially releasing Hydrogen Fluoride (HF) and HCl. Always handle in a fume hood.

-

Glassware: If conducting high-temperature reactions with Lewis acids, use Teflon-lined vessels or plasticware if possible to avoid etching, although the

group is generally stable in neutral glass. -

Pressure: Radical reactions involving volatile alkenes should be conducted in pressure-rated vials.

Part 5: References

-

Radical Reactivity of Chlorodifluoromethyl Arenes:

-

Xu, P., et al. "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification." Organic Letters, 2018.

-

Detailed the generation of electrophilic radicals from Cl-CF2-Ar precursors.

-

-

Photoredox Catalysis for Gem-Difluoro Synthesis:

-

Giri, R., et al. "Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds." ChemRxiv, 2022.

-

-

Suzuki Coupling of Aryl Chlorides:

-

Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides." Accounts of Chemical Research, 2008.

-

-

Properties of this compound:

-

PubChem Compound Summary. "Benzene, 1-chloro-2-(chlorodifluoromethyl)-".

-

Application Note: Analytical Quantification of 1-Chloro-2-(chlorodifluoromethyl)benzene

This Application Note is structured as a high-level technical guide for analytical method development and validation. It addresses the specific challenges of quantifying 1-Chloro-2-(chlorodifluoromethyl)benzene , a specialized halogenated intermediate.

Executive Summary

This guide details the protocols for the identification, purity assessment, and quantification of This compound (CAS 115345-92-1). As a key intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals, accurate quantification is critical due to the potential for homologous impurities (e.g., trichloromethyl analogs) that affect downstream reaction stoichiometry.

We present a dual-method approach:

-

GC-FID/MS: The primary method for routine purity and impurity profiling.

- F qNMR: An absolute quantification method for assay assignment without requiring a certified reference standard.

Physicochemical Profile & Analytical Challenges

The target compound is a volatile, lipophilic liquid. Its specific substitution pattern (ortho-chloro and chlorodifluoromethyl) creates steric and electronic properties that distinguish it from its meta- and para- isomers, yet separation requires optimized chromatography.

| Property | Specification | Analytical Implication |

| Compound Name | This compound | Target Analyte |

| CAS Number | 115345-92-1 | Identifier |

| Formula | C | MW: 197.01 g/mol |

| Boiling Point | ~197°C (760 mmHg) | Requires GC inlet temp > 220°C |

| Density | 1.398 g/cm³ | Gravimetric prep recommended |

| Solubility | Soluble in MeOH, ACN, Hexane | Compatible with RP-HPLC and GC |

| Reactivity | Susceptible to hydrolysis at -CF | Avoid protic solvents in long-term storage |

Critical Impurity Profile

The analytical method must resolve the target from these likely synthetic byproducts:

-

Precursor: 1-Chloro-2-(difluoromethyl)benzene (Under-chlorinated).

-

Over-reaction: 1-Chloro-2-(trichloromethyl)benzene (Over-chlorinated).[1]

-

Hydrolysis: 2-Chlorobenzoyl chloride (if moisture is present).

Method A: GC-FID/MS Quantification Protocol

Purpose: Routine purity testing, impurity profiling, and reaction monitoring. Rationale: Gas Chromatography is preferred over HPLC due to the compound's volatility and lack of ionizable groups for electrospray MS.

Instrument Configuration

-

System: Agilent 8890 GC with FID (Quant) and 5977B MSD (ID).

-

Column: DB-1701 (30 m × 0.25 mm × 0.25 µm) or equivalent (e.g., Rtx-1701).

-

Why: The cyanopropylphenyl phase offers better selectivity for halogenated positional isomers than standard non-polar DB-5ms columns.

-

-

Inlet: Split/Splitless, 250°C.

-

Mode: Split 50:1 (to prevent column overload and improve peak shape).

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |

| Initial | - | 50 | 2.0 | Focus volatile impurities |

| Ramp 1 | 15 | 180 | 0.0 | Elute target (~197°C BP) |

| Ramp 2 | 30 | 260 | 5.0 | Bake out heavy residues |

Sample Preparation

-

Diluent: Anhydrous Dichloromethane (DCM) or Hexane.

-

Stock Solution: Weigh 50 mg target into 25 mL volumetric flask.

-

Internal Standard (ISTD): Add 1,2-Dichlorobenzene (100 µg/mL final conc).

-

Selection Logic: 1,2-DCB mimics the volatility and extraction behavior of the target but separates chromatographically.

-

-

Vialing: Transfer to amber autosampler vials with PTFE-lined caps.

System Suitability Criteria

-

Resolution (

): > 1.5 between Target and 1-Chloro-2-(trichloromethyl)benzene. -

Tailing Factor (

): 0.9 – 1.2. -

RSD (n=6): < 2.0% for Area Ratio (Target/ISTD).

Method B: F qNMR (Absolute Purity)

Purpose: Primary assay determination when a Certified Reference Material (CRM) is unavailable.

Rationale:

Protocol

-

Solvent: CDCl

(Dried over molecular sieves to prevent hydrolysis). -

Internal Standard:

-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride .-

Requirement: The IS resonance must not overlap with the target's -CF

Cl signal (typically -45 to -60 ppm). TFT (-63 ppm) is usually distinct.

-

-

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (

): -

Scans: 64 (for S/N > 250).

-

Temperature: 298 K.

-

Calculation

Where:

- = Integration Area

- = Number of Fluorine atoms (Target=2, TFT=3)

- = Weight (mg)

- = Purity of Internal Standard

Visual Workflows & Logic

Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the appropriate method based on the stage of drug development.

Caption: Decision matrix for quantifying non-compendial halogenated intermediates.

Synthesis & Impurity Logic

Understanding the synthesis helps predict impurities. The diagram below maps the chlorination pathway and expected byproducts.

Caption: Reaction pathway showing critical impurities (red/yellow) relative to the target (green).

Safety & Handling

-

Hazards: The compound is likely an irritant and lachrymator (similar to benzyl chlorides). It may release HCl and HF upon degradation.

-

Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong bases to prevent exothermic hydrolysis.

-

Storage: Store under nitrogen at 2–8°C.

References

-

National Institutes of Health (NIH). (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PubMed Central. Retrieved October 24, 2025, from [Link]

-

Lin, D. L., et al. (2020).[2] Chemical derivatization for the analysis of drugs by GC-MS. Journal of Food and Drug Analysis. Retrieved October 24, 2025, from [Link]

Sources

Application Note: High-Sensitivity GC-MS Protocol for the Identification of Impurities in 1-Chloro-2-(chlorodifluoromethyl)benzene

Abstract

This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and profiling of potential process-related impurities in 1-Chloro-2-(chlorodifluoromethyl)benzene. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is critical for final product safety and efficacy. This document provides a detailed, step-by-step methodology, from sample preparation to data analysis, designed for researchers, quality control analysts, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.

Introduction: The Imperative of Purity

This compound is a fluorinated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern makes it a valuable building block for complex molecules. However, the synthetic route, typically involving multi-step halogenation of a toluene precursor, can introduce a range of impurities. These impurities may include unreacted starting materials, intermediates from incomplete reactions, over-halogenated byproducts, and positional isomers.[1][2] The presence of such impurities, even at trace levels, can impact reaction yields, alter the toxicological profile of the final product, and pose regulatory challenges.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency for volatile and semi-volatile compounds and its definitive identification capabilities based on mass-to-charge ratios and fragmentation patterns.[3][4] This protocol is designed to provide a reliable, self-validating system for the confident identification of potential impurities in this compound.

Understanding Potential Impurities: A Mechanistic Approach

The most common industrial synthesis of halogenated toluenes involves the free-radical chlorination of the methyl group.[5] Based on this, we can anticipate the following potential impurities in a sample of this compound:

-

Starting Materials: Residual 2-Chlorotoluene, the likely precursor.

-

Intermediates: Compounds representing incomplete halogenation, such as 1-Chloro-2-(chloromethyl)benzene.

-

Over-halogenated Byproducts: Species like 1-Chloro-2-(trichloromethyl)benzene, resulting from excessive chlorination.[6]

-

Related Analogs: Depending on the specific synthetic pathway, compounds like 1-Chloro-2-(trifluoromethyl)benzene may also be present.[7]

-

Positional Isomers: Isomers such as 1-Chloro-3-(chlorodifluoromethyl)benzene and 1-Chloro-4-(chlorodifluoromethyl)benzene could arise from impurities in the initial starting material.

A robust analytical method must be capable of separating and identifying these structurally similar compounds.

Experimental Workflow: From Sample to Data

The following diagram illustrates the complete analytical workflow for the impurity profiling of this compound.

Caption: GC-MS analytical workflow for impurity identification.

Detailed Protocol: A Step-by-Step Guide

This protocol is designed for a standard capillary GC-MS system.

Reagents and Materials

-

Solvent: Dichloromethane (DCM) or Hexane, GC-MS grade. These are volatile organic solvents suitable for GC-MS analysis.[8][9]

-

Sample: this compound.

-

Equipment: 2 mL glass autosampler vials with PTFE-lined caps, volumetric flasks, and micropipettes.

Sample Preparation

The goal of sample preparation is to create a solution that is dilute enough to avoid detector saturation but concentrated enough for the detection of trace impurities.[9]

-

Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dilution: Dissolve and dilute to the mark with the chosen solvent (DCM or Hexane). This creates a 10 mg/mL stock solution.

-

Working Solution: Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the same solvent. This yields a working solution of approximately 100 µg/mL.

-

Final Preparation: Transfer the working solution into a 2 mL GC autosampler vial. Ensure no air bubbles are trapped. Samples should be free of particles; if necessary, centrifuge before transferring to the vial.[9]

GC-MS Instrumentation and Parameters

The choice of a non-polar column like a DB-5ms or equivalent is based on its versatility and excellent separation capabilities for a wide range of non-polar and moderately polar compounds, including halogenated aromatics. The temperature program is designed to provide good separation of the volatile impurities from the main component.

Table 1: GC-MS Instrument Parameters

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent resolution for aromatic and halogenated compounds. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analytes. |

| Injection Mode | Split (50:1) | Prevents column overloading from the main component and allows for sharp peaks. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 60 °C, hold for 2 min | Allows for focusing of volatile components at the head of the column. |

| Ramp 1: 10 °C/min to 180 °C | Separates early-eluting impurities. | |

| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | Elutes the main component and any higher-boiling impurities. | |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |

| Mass Range | 40-350 m/z | Covers the molecular weights of expected impurities and the parent compound. |

| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across each chromatographic peak. |

Data Analysis and Interpretation

Data analysis involves a two-step process: chromatographic peak identification followed by mass spectral confirmation.

-

Chromatographic Analysis: Examine the total ion chromatogram (TIC). The largest peak will be the parent compound, this compound. Any other peaks are potential impurities.

-

Mass Spectral Analysis:

-

Obtain the mass spectrum for each impurity peak.

-

Compare the obtained spectrum with a reference library, such as the NIST Mass Spectral Library, for tentative identification.[7]

-

Manually interpret the fragmentation pattern to confirm the identity. Halogenated compounds often exhibit characteristic isotopic patterns. For example, compounds containing one chlorine atom will show an M+2 peak with an intensity of about one-third of the molecular ion peak (M).[10]

-

Table 2: Expected Impurities and Key Mass Spectral Data

| Compound | Molecular Weight ( g/mol ) | Expected Retention Time | Key m/z Fragments (from NIST Database) |

| 2-Chlorotoluene | 126.58 | Early | 126 (M+), 91 (base peak), 89[11] |

| 1-Chloro-2-(chloromethyl)benzene | 161.03 | Intermediate | 160 (M+), 125 (base peak), 89[8][12] |

| This compound (Analyte) | 197.01 | Main Peak | 196 (M+), 161, 125 (likely fragments) |

| 1-Chloro-2-(trifluoromethyl)benzene | 180.56 | Near Main Peak | 180 (M+), 145 (base peak), 115[7] |

| 1-Chloro-2-(trichloromethyl)benzene | 229.92 | Late | 228 (M+), 193 (base peak), 158[9] |

Note: The retention time is relative. The exact retention time for the main analyte will depend on the specific instrument and conditions.

Method Validation and System Suitability

For routine quality control, this method should be validated according to ICH guidelines.[11] Key validation parameters include:

-

Specificity: The ability to resolve all expected impurities from each other and from the main peak.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

-

Linearity: Establishing a linear relationship between the concentration of an impurity and the detector response.

-

Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.

Before each analysis sequence, a system suitability test should be performed by injecting a standard mixture to verify chromatographic performance, including resolution and peak shape.

Conclusion

This application note provides a detailed and scientifically grounded GC-MS protocol for the identification of impurities in this compound. By understanding the potential synthetic byproducts and employing a robust, high-resolution separation and detection method, researchers and quality control professionals can ensure the purity and quality of this critical chemical intermediate. The provided methodology is a starting point and should be validated for its intended use.

References

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0447259 A1: Process for preparing chloro-difluorobenzene.

-

AFIRM Group. (n.d.). Chlorinated Benzenes and Toluenes. Retrieved from [Link]

-

Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. Retrieved from [Link]

-

Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). GC-MS Uses of Mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-(trichloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

Sources

- 1. afirm-group.com [afirm-group.com]

- 2. chem-map.com [chem-map.com]

- 3. Benzene, 1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]

- 4. GC-MS Uses of Mass spectrometry applications of mass spectrometry in analysis maass spectrometer connected to gas chromatograph investigating molecular structure identification of compounds from mass spectra Doc Brown's advanced level organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, 1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]

- 8. Benzene, 1-chloro-2-(chloromethyl)- [webbook.nist.gov]

- 9. Benzene, 1-chloro-2-(trichloromethyl)- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. Benzene, 1-chloro-2-methyl- [webbook.nist.gov]

- 12. Benzene, 1-chloro-2-(chloromethyl)- [webbook.nist.gov]

Application Note: A Scalable Synthesis of 1-Chloro-2-(chlorodifluoromethyl)benzene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed methodology for the scale-up synthesis of 1-Chloro-2-(chlorodifluoromethyl)benzene, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines a robust two-stage synthetic pathway, commencing with the free-radical chlorination of 2-chlorotoluene to yield 1-chloro-2-(trichloromethyl)benzene, followed by a selective fluorination to afford the target compound. The protocols described herein are designed for scalability, with a focus on reaction control, process safety, and product purity. This guide is intended to provide researchers and process chemists with the necessary information to safely and efficiently produce this key building block.

Introduction

Aromatic compounds containing the chlorodifluoromethyl (-CF2Cl) moiety are of significant interest in medicinal chemistry and materials science. The unique electronic properties of the -CF2Cl group can impart desirable characteristics to bioactive molecules, including altered lipophilicity, metabolic stability, and binding affinity. This compound, in particular, serves as a crucial precursor for the synthesis of a variety of more complex molecules. The development of a scalable and economically viable synthetic route to this compound is therefore of considerable importance.

This application note details a well-established and industrially relevant approach to the synthesis of this compound. The described pathway involves the exhaustive side-chain chlorination of 2-chlorotoluene, followed by a controlled halogen exchange reaction. The causality behind experimental choices, safety considerations for handling hazardous reagents, and detailed step-by-step protocols are provided to ensure reproducibility and safe operation at a larger scale.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2-chlorotoluene. The initial step involves a free-radical mediated chlorination of the methyl group to form 1-chloro-2-(trichloromethyl)benzene. The subsequent step is a selective fluorination reaction to replace two of the chlorine atoms with fluorine.

Caption: Two-step synthesis of this compound.

Part 1: Scale-Up Synthesis of 1-Chloro-2-(trichloromethyl)benzene

The initial stage of the synthesis is the exhaustive chlorination of the methyl group of 2-chlorotoluene. This reaction proceeds via a free-radical chain mechanism and requires careful control to prevent unwanted side reactions, such as ring chlorination.[1][2]

Reaction Mechanism

The reaction is typically initiated by UV light or a chemical radical initiator. The initiator generates chlorine radicals which then abstract a hydrogen atom from the methyl group of 2-chlorotoluene, forming a benzyl radical. This radical then reacts with molecular chlorine to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. This process is repeated until all three hydrogen atoms on the methyl group are substituted with chlorine atoms.

Protocol for Scale-Up Synthesis

Materials:

-

2-Chlorotoluene

-

Chlorine gas

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp

-

Nitrogen gas

-

Anhydrous sodium carbonate

Equipment:

-

Jacketed glass reactor with overhead stirrer, reflux condenser, thermometer, gas inlet tube, and gas outlet

-

UV lamp (if used as initiator)

-

Scrubber system for acidic off-gases (containing HCl and unreacted chlorine)

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: The reactor should be thoroughly cleaned and dried. Assemble the reactor with all necessary peripherals. The gas outlet should be connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl and chlorine gas produced during the reaction.

-

Inerting: Purge the reactor with nitrogen gas to remove any air and moisture.

-

Charging: Charge the reactor with 2-chlorotoluene.

-

Initiation:

-

Chemical Initiation: If using a chemical initiator like AIBN, add it to the 2-chlorotoluene and heat the mixture to the decomposition temperature of the initiator (typically 65-85 °C for AIBN).

-

Photo-initiation: If using UV light, begin irradiation of the reactor.

-

-

Chlorination: Once the reaction temperature is stable, begin bubbling chlorine gas through the stirred solution at a controlled rate. The reaction is exothermic, and the rate of chlorine addition should be adjusted to maintain the desired reaction temperature.[3]

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to follow the disappearance of the starting material and the appearance of the mono-, di-, and trichlorinated products. The reaction should be continued until the desired level of conversion to 1-chloro-2-(trichloromethyl)benzene is achieved. Over-chlorination can lead to ring chlorination, so careful monitoring is crucial.[2]

-

Work-up:

-

Once the reaction is complete, stop the chlorine flow and turn off the initiator source (heating or UV light).

-

Purge the reactor with nitrogen to remove any residual chlorine and HCl.

-

Wash the crude product with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a water wash.

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

-

Purification: The crude 1-chloro-2-(trichloromethyl)benzene is then purified by vacuum distillation.

Key Parameters for Scale-Up

| Parameter | Recommended Range | Rationale |

| Temperature | 100-140 °C | Higher temperatures favor side-chain chlorination over ring chlorination. However, excessively high temperatures can lead to decomposition. |

| Chlorine Flow Rate | Controlled | The rate of addition must be carefully controlled to manage the exotherm and prevent a buildup of unreacted chlorine. |

| Initiator Concentration | 0.1-1.0 mol% | A sufficient amount of initiator is required to maintain the radical chain reaction, but excess can lead to unwanted side reactions. |

| Agitation | Vigorous | Good mixing is essential to ensure efficient gas-liquid mass transfer and uniform temperature distribution. |

Part 2: Scale-Up Synthesis of this compound

The second stage involves the selective fluorination of 1-chloro-2-(trichloromethyl)benzene. This is a halogen exchange (Halex) reaction, where two of the chlorine atoms on the trichloromethyl group are replaced by fluorine atoms. A common and effective method for this transformation is the Swarts reaction, which utilizes antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic amount of antimony pentachloride (SbCl₅).

Reaction Mechanism

The reaction proceeds through the formation of a carbocation intermediate. The Lewis acidic SbCl₅ facilitates the removal of a chloride ion from the trichloromethyl group, generating a dichlorocarbocation. This carbocation is then attacked by a fluoride ion from SbF₃. The process is repeated to replace a second chlorine atom. The presence of SbCl₅ is crucial as it catalyzes the reaction by increasing the fluorinating power of SbF₃.

Protocol for Scale-Up Synthesis

Materials:

-

1-Chloro-2-(trichloromethyl)benzene

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous Hydrogen Fluoride (HF) (Alternative fluorinating agent)

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

Equipment:

-

Corrosion-resistant reactor (e.g., Hastelloy or glass-lined steel) equipped with an overhead stirrer, reflux condenser, thermometer, and addition funnel.

-

Scrubber system for acidic off-gases.

-

Filtration equipment.

-

Distillation apparatus for purification.

Procedure:

-

Reactor Setup: The reactor must be suitable for handling corrosive reagents. Ensure all equipment is clean and dry.

-

Charging Reagents: Charge the reactor with 1-chloro-2-(trichloromethyl)benzene and antimony trifluoride.

-

Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride to the reactor. This addition can be exothermic.

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature will depend on the specific substrate and desired reaction rate, but typically ranges from 80 to 150 °C.

-

Monitoring: The reaction progress should be monitored by GC to determine the conversion of the starting material and the formation of the desired product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the antimony salts.

-

Separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Alternative Fluorination using Anhydrous Hydrogen Fluoride (HF)

For larger-scale industrial production, anhydrous hydrogen fluoride (HF) is often the fluorinating agent of choice due to its lower cost. However, HF is extremely hazardous and requires specialized equipment and handling procedures. The reaction is typically carried out in a pressure reactor in the presence of a Lewis acid catalyst.

Safety Considerations

The synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing for the off-gases. Personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, should be worn.

-

Antimony Compounds: Antimony trifluoride and pentachloride are toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood with appropriate PPE.

-

Hydrogen Fluoride: Anhydrous HF is an extremely corrosive and toxic substance that can cause severe burns which may not be immediately painful. Specialized training and PPE are required for handling HF. Calcium gluconate gel should be readily available as a first aid measure for skin exposure.

-

Exothermic Reactions: Both the chlorination and fluorination reactions can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

-

Pressure Build-up: The chlorination reaction produces HCl gas, and the fluorination reaction can also generate gaseous byproducts. The reactor must be properly vented to a scrubber system to prevent pressure build-up.

A Safety Data Sheet (SDS) for this compound indicates that the compound itself is toxic if inhaled and causes skin and eye irritation.[4] Therefore, appropriate handling precautions should be taken with the final product as well.

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chlorotoluene | C₇H₇Cl | 126.58 | 159 |

| 1-Chloro-2-(trichloromethyl)benzene | C₇H₄Cl₄ | 229.92 | 245 |

| This compound | C₇H₄Cl₂F₂ | 197.01 | ~180-185 (est.) |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The two-step synthesis of this compound from 2-chlorotoluene presented in this application note provides a scalable and industrially relevant route to this important chemical intermediate. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is critical for achieving high yields and purity. Furthermore, strict adherence to safety protocols is paramount due to the hazardous nature of the reagents and intermediates involved. The detailed protocols and operational guidance provided herein are intended to enable researchers and drug development professionals to successfully implement this synthesis on a larger scale.

References

- The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Benchchem.

- Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis. Benchchem.

- Preparation of 1-chloro-2-(dichloromethyl)benzene. PrepChem.com.

- 1-Chloro-2-(chlorodifluoromethyl)

- Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)

- Chlorination of Toluene to o-Chlorotoluene C

- Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by Nanosized Zeolite K-L Catalysts.

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.